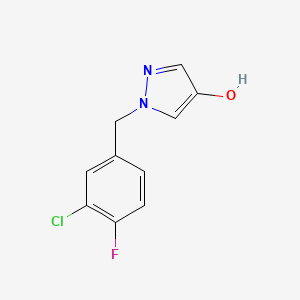
1-(3-Chloro-4-fluorobenzyl)-1H-pyrazol-4-ol
Vue d'ensemble
Description
The compound “1-(3-Chloro-4-fluorobenzyl)-1H-pyrazol-4-ol” is a complex organic molecule that contains a pyrazol ring, which is a type of heterocyclic aromatic organic compound. The molecule also contains a benzyl group that is substituted with chlorine and fluorine atoms .
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the pyrazol ring, possibly through a condensation reaction or a cyclization reaction . The 3-chloro-4-fluorobenzyl group could potentially be introduced through a nucleophilic substitution reaction.Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the pyrazol ring and the 3-chloro-4-fluorobenzyl group. The presence of the chlorine and fluorine atoms would likely have a significant effect on the electronic properties of the molecule .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the pyrazol ring and the 3-chloro-4-fluorobenzyl group. The pyrazol ring is aromatic and therefore relatively stable, but it can participate in electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the chlorine and fluorine atoms might increase its polarity, potentially affecting its solubility in different solvents .Applications De Recherche Scientifique
-
Scientific Field: Medicinal Chemistry
- Application : The 3-chloro-4-fluorobenzyl group has been used in the development of inhibitors for metalloenzymes . Metalloenzymes are central to the regulation of a wide range of essential viral and parasitic functions, including protein degradation, nucleic acid modification, and many others .
- Methods of Application : The specific method of application involves the synthesis of analogs that inhibit the PA N as well as the I38T-mutant PA N . The most potent being 3-chloro-4-fluorobenzyl N-substituted analogue 15 .
- Results or Outcomes : These analogs have shown inhibition with IC 50 values in the nM range in enzymatic assays . Some of the compounds were also potent in cell-based influenza assays, while none of them were cytotoxic .
-
Scientific Field: Organic Chemistry
-
Scientific Field: Pharmacology
- Application : Compounds with a 3-chloro-4-fluorobenzyl group have been used in the development of ligands for imidazoline 2 receptors (I2R), which have shown to have neuroprotective potential .
- Methods of Application : The study evaluated the vasoactive effects of two recently synthesized I2R ligands, one of which was diethyl [(1-(3-chloro-4-fluorobenzyl)-5,5-dimethyl-4-phenyl-4,5-dihydro-1H-imidazol-4-yl] phosphonate (MCR5) .
- Results or Outcomes : The study found that MCR5 induced greater relaxations than either B06 or the high-affinity I2R selective ligand 2- (2-benzofuranyl)-2-imidazoline (2-BFI), which evoked marginal responses . MCR5 relaxations were independent of I2R, involved activation of smooth muscle K ATP channels and inhibition of L-type voltage-gated Ca 2+ channels, and were only slightly modulated by endothelium-derived nitric oxide (negatively) and prostacyclin (positively) .
-
Scientific Field: Chemical Synthesis
- Application : 3-Chloro-4-fluorobenzyl Bromide is a reagent used in the synthesis of various organic compounds .
- Methods of Application : The specific methods of application would depend on the particular synthesis being performed. As a reagent, it would be used in a reaction to form a new compound .
- Results or Outcomes : The outcomes would vary depending on the specific synthesis. The product would be a new compound incorporating the 3-chloro-4-fluorobenzyl group .
-
Scientific Field: Medicinal Chemistry
- Application : Compounds with a 3-chloro-4-fluorobenzyl group have been used in the development of inhibitors for metalloenzymes . Metalloenzymes are central to the regulation of a wide range of essential viral and parasitic functions, including protein degradation, nucleic acid modification, and many others .
- Methods of Application : The specific method of application involves the synthesis of analogs that inhibit the PA N as well as the I38T-mutant PA N . The most potent being 3-chloro-4-fluorobenzyl N-substituted analogue 15 .
- Results or Outcomes : These analogs have shown inhibition with IC 50 values in the nM range in enzymatic assays . Some of the compounds were also potent in cell-based influenza assays, while none of them were cytotoxic .
-
Scientific Field: Chemical Synthesis
- Application : 3-Chloro-4-Fluorobenzyl Cyanide, also known as 3-Chloro-4-fluorobenzeneacetonitrile, is an important organic compound that finds its applications in various industries .
- Methods of Application : The specific methods of application would depend on the particular synthesis being performed. As a reagent, it would be used in a reaction to form a new compound .
- Results or Outcomes : The outcomes would vary depending on the specific synthesis. The product would be a new compound incorporating the 3-chloro-4-fluorobenzyl group .
Orientations Futures
Propriétés
IUPAC Name |
1-[(3-chloro-4-fluorophenyl)methyl]pyrazol-4-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClFN2O/c11-9-3-7(1-2-10(9)12)5-14-6-8(15)4-13-14/h1-4,6,15H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYNHKBNFBLTRLK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CN2C=C(C=N2)O)Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClFN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Chloro-4-fluorobenzyl)-1H-pyrazol-4-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



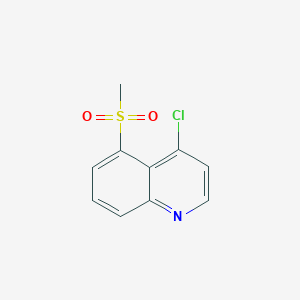
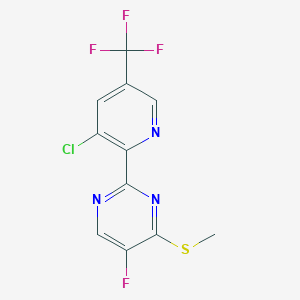
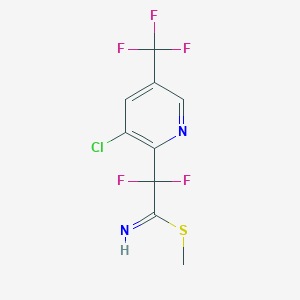
![4-{5-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1H-1,2,4-triazol-1-yl}aniline hydrochloride](/img/structure/B1409451.png)
![tert-butyl N-[(5-oxo-2,5-dihydro-1H-pyrazol-3-yl)methyl]carbamate](/img/structure/B1409453.png)
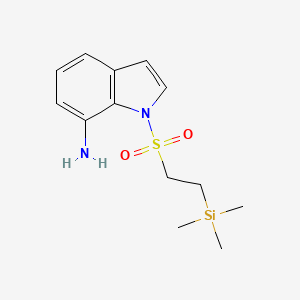
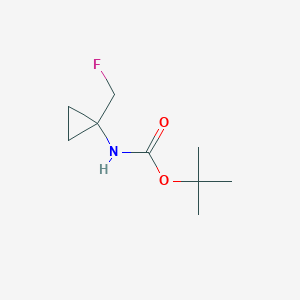

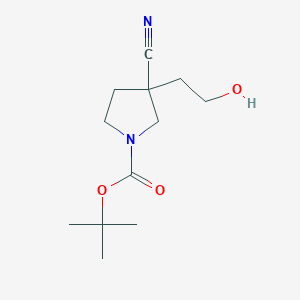
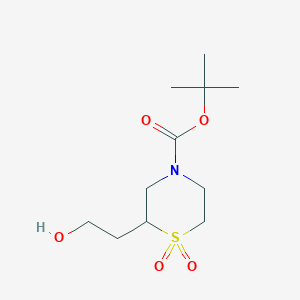
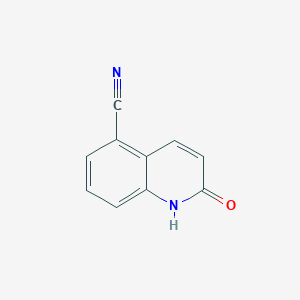
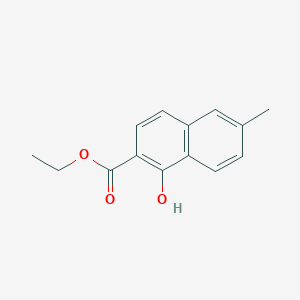

![(R)-4-methyl-3,4-dihydro-2H-pyrido[2,3-b][1,4,5]oxathiazepine 1,1-dioxide](/img/structure/B1409465.png)